N-(4-nitrophenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide
Description
N-(4-nitrophenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide is a complex organic compound that features a thiazolidinone ring, a nitrophenyl group, and an acetamide moiety
Properties
IUPAC Name |
N-(4-nitrophenyl)-2-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S/c28-21(24-17-11-13-19(14-12-17)27(30)31)15-20-22(29)26(18-9-5-2-6-10-18)23(32-20)25-16-7-3-1-4-8-16/h1-14,20H,15H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNAMYHKTBZTKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide typically involves multi-step organic reactions. One common route includes the condensation of 4-nitroaniline with a thiazolidinone derivative under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently cyclized to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts, such as palladium on carbon, can facilitate hydrogenation steps, while maintaining stringent control over temperature and pressure conditions to ensure product purity.
Chemical Reactions Analysis
Chemical Reactivity
The compound exhibits reactivity typical of thiazolidinones, with nucleophilic sites at the sulfur atom and the imine nitrogen. Key reactions include:
-
Nucleophilic Attack
The sulfur atom in the thiazolidinone ring is susceptible to nucleophilic substitution, enabling reactions with alkylating agents or other electrophiles . -
Imine Hydrolysis
Under acidic conditions, the phenylimino group may hydrolyze to form a primary amine, which can then undergo further derivatization . -
Ring-Opening Reactions
The thiazolidinone ring can undergo ring-opening under basic conditions, forming thiols or disulfides depending on the reaction environment .
Table 2: Spectroscopic Data
| Parameter | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 386.4 g/mol |
| IR (C=O stretch) | 1699 cm |
| H NMR (NH proton) | δ ≈ 12.35 ppm |
Research Findings and Challenges
-
Synthetic Challenges
The synthesis requires precise control of reaction conditions to avoid side reactions, such as over-acylation or premature cyclization . -
Structural Optimization
Modifications to the nitrophenyl group (e.g., halogenation or substitution) can enhance biological activity, as demonstrated in related compounds . -
Future Directions
Further studies are recommended to explore the compound's reactivity with nucleophiles and its potential applications in drug discovery .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(4-nitrophenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide typically involves multi-step organic reactions that include the formation of thiazolidinone rings and subsequent modifications to introduce the nitrophenyl group. The compound's structure can be characterized using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry.
Anticancer Activity
Recent studies have indicated that derivatives of thiazolidinones, including N-(4-nitrophenyl)-2-acetamides, exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown activity against various cancer cell lines, suggesting that this class of compounds may serve as promising leads for anticancer drug development. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that thiazolidinone derivatives can inhibit the growth of certain bacterial strains, including those resistant to conventional antibiotics. This property is particularly valuable in the context of rising antibiotic resistance.
Antitubercular Activity
In a related study focusing on phenylacetamide derivatives, compounds structurally related to N-(4-nitrophenyl)-2-acetamides demonstrated potent activity against Mycobacterium tuberculosis. These findings suggest that further exploration of N-(4-nitrophenyl)-2-acetamides could lead to the discovery of new antitubercular agents.
Case Studies and Research Findings
- Anticancer Studies : A study investigated a series of thiazolidinone derivatives for their anticancer effects against multiple tumor cell lines. Results indicated that specific modifications to the thiazolidinone structure enhanced cytotoxicity, supporting the hypothesis that structural optimization can yield more effective anticancer agents.
- Antimicrobial Evaluation : Another research effort focused on assessing the antimicrobial efficacy of similar compounds against both gram-positive and gram-negative bacteria. The findings revealed that certain derivatives exhibited significant inhibitory effects, highlighting their potential as new antimicrobial agents.
- Antitubercular Research : In a high-throughput screening initiative for novel antitubercular agents, compounds with similar structural features were identified as having promising activity against M. tuberculosis, leading to further investigations into their pharmacological profiles and mechanisms of action.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazolidinone ring can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]propanamide
- N-(4-nitrophenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]butanamide
Uniqueness
N-(4-nitrophenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the nitrophenyl group and the thiazolidinone ring makes it a versatile compound for various synthetic and research applications.
Biological Activity
N-(4-nitrophenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its antimicrobial, antioxidant, and anti-inflammatory activities.
Chemical Structure and Properties
The compound features a thiazolidine ring, which is known for its diverse biological activities. The presence of the nitrophenyl group enhances its electrophilic character, potentially contributing to its biological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of thiazolidine derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial and fungal strains.
| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| 4d | 10.7–21.4 μmol/mL | 21.4–40.2 μmol/mL |
| 4p | Not specified | Not specified |
| 3h | Not specified | Not specified |
The best activity was exhibited by compound 4d , with MIC values ranging from 10.7 to 21.4 μmol/mL and MBC values from 21.4 to 40.2 μmol/mL against various pathogens, including E. coli and S. aureus .
Antioxidant Activity
Molecular docking studies suggest that compounds with similar structures exhibit excellent antioxidant properties. These properties are attributed to the ability of the nitro group to stabilize free radicals, thus preventing oxidative stress in biological systems .
Anti-inflammatory Activity
Compounds derived from thiazolidine rings have also demonstrated anti-inflammatory effects in various assays. The structural characteristics allow these compounds to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
Several studies have synthesized and tested derivatives of thiazolidine compounds for their biological activities:
- Synthesis and Evaluation : A series of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole derivatives were synthesized and evaluated for their antimicrobial activity against multiple strains of bacteria and fungi .
- Structure-Activity Relationship (SAR) : Research has shown a correlation between the chemical structure of thiazolidine derivatives and their biological activity. For example, modifications in the phenyl ring significantly affect both antimicrobial potency and antioxidant capacity .
- Computational Studies : DFT calculations have been employed to predict the molecular properties and reactivity of similar compounds, indicating that the electronic distribution within these molecules plays a crucial role in their biological effectiveness .
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF or DMSO | 70–85% |
| Temperature | 80–100°C | ΔYield +15% |
| Reaction Time | 6–8 hrs | Minimizes byproducts |
Basic: How is the tautomeric equilibrium of this compound characterized in solution, and what analytical techniques are critical?
Answer:
The compound exhibits a 1:1 tautomeric equilibrium between the thiazolidinone (3d-I) and thiazole (3d-A) forms in solution, as confirmed by:
- ¹H NMR Spectroscopy : Distinct chemical shifts for NH (δ 10.5–11.5 ppm) and C=O groups (δ 165–175 ppm) differentiate tautomers.
- Dynamic NMR (DNMR) : Variable-temperature studies reveal exchange broadening, confirming interconversion kinetics.
- DFT Calculations : Predict thermodynamic stability of tautomers using B3LYP/6-311++G(d,p) basis sets .
Q. Table 2: Tautomeric Ratios in Solvents
| Solvent | 3d-I : 3d-A Ratio | Dominant Form |
|---|---|---|
| CDCl₃ | 1:1 | Equilibrated |
| DMSO-d₆ | 3:2 | Thiazolidinone |
Advanced: What crystallographic strategies resolve challenges in determining the Z-configuration of the imino group?
Answer:
The (2Z)-configuration is confirmed via:
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement, focusing on anisotropic displacement parameters (ADPs) to resolve imino group geometry.
- Software Integration : OLEX2 workflows link structure solution (SHELXD), refinement (SHELXL), and visualization (ORTEP) for error reduction .
- Twinned Data Handling : For high-symmetry space groups, apply HKLF5 format in SHELXL to deconvolute overlapping reflections.
Q. Table 3: Crystallographic Data Metrics
| Parameter | Value | Tolerance |
|---|---|---|
| R₁ (I > 2σ(I)) | < 0.05 | High precision |
| CCDC Deposition | 95% compliance | Reproducibility |
Advanced: How do computational methods (DFT, TD-DFT) validate experimental spectroscopic data for this compound?
Answer:
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps (ΔE ≈ 4.5 eV) to predict UV-Vis absorption bands (λmax ~ 300 nm) .
- NMR Chemical Shifts : GIAO-DFT methods correlate computed shifts (e.g., C=O at 170 ppm) with experimental data (δ 168–172 ppm).
- Vibrational Modes : IR-active bands (e.g., C=N stretch at 1600 cm⁻¹) are assigned via potential energy distribution (PED) analysis .
Q. Table 4: Computational vs. Experimental Data
| Property | DFT Prediction | Experimental | Deviation |
|---|---|---|---|
| λmax (UV-Vis) | 305 nm | 298 nm | 2.3% |
| C=O (¹³C NMR) | 172 ppm | 170 ppm | 1.2% |
Advanced: How are contradictions between biological activity assays and computational docking studies addressed?
Answer:
Discrepancies arise from:
- Solvent Effects : In vitro assays (aqueous buffer) vs. docking (vacuum/PBSA models). Use molecular dynamics (MD) with explicit solvent to refine binding poses.
- Tautomer-Specific Activity : Screen both tautomers (3d-I and 3d-A) via in silico docking (AutoDock Vina) and validate with IC₅₀ assays .
- Statistical Validation : Apply Benjamini-Hochberg correction to minimize false discovery rates in high-throughput screens.
Basic: What spectroscopic techniques are essential for characterizing this compound’s purity and stability?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ = 422.1234 Da).
- HPLC-PDA : Monitor degradation products under stress conditions (e.g., 40°C/75% RH).
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in aromatic regions (δ 7.0–8.5 ppm) .
Advanced: What methodological challenges arise in scaling up synthesis without altering tautomeric ratios?
Answer:
- Batch Reactor Design : Maintain consistent temperature (±2°C) to avoid kinetic vs. thermodynamic product shifts.
- In-line Monitoring : Use ReactIR to track intermediates and optimize quenching times.
- Crystallization Control : Seed with pure tautomer to direct solid-state packing .
Advanced: How are electron-deficient nitro groups leveraged in designing derivatives for targeted bioactivity?
Answer:
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (EWGs) at the 4-nitrophenyl moiety to enhance π-stacking with enzyme active sites (e.g., kinases).
- Click Chemistry : Functionalize the acetamide side chain with triazoles for improved solubility and target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
